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molecular formula C7H9BrO3 B8702655 4H-1,3-Dioxin-4-one, 5-bromo-2,2,6-trimethyl- CAS No. 104687-80-1

4H-1,3-Dioxin-4-one, 5-bromo-2,2,6-trimethyl-

Cat. No. B8702655
M. Wt: 221.05 g/mol
InChI Key: BUYXYSZFWWMPCG-UHFFFAOYSA-N
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Patent
US04582913

Procedure details

Bromine (0.105 mol, 5.38 ml) was added dropwise to a 20° C. solution of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD, 0.1 mol, 14.2 g) in 100 ml CH2Cl2 over five minutes. The reaction solution was rapidly decolorized and hydrogen bromide evolved. After 15 minutes, the solvent was removed in vacuo to provide 22 g (99%, >95% pure by NMR) of a pale yellow oil which solidified upon refrigeration. Flash chromatography (10% ether/hexane on silica) afforded 16.5 g (75%) of the title compound as colorless plates.
Quantity
5.38 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1([CH3:12])[O:9][C:8](=[O:10])[CH:7]=[C:6]([CH3:11])[O:5]1.Br.CCOCC.CCCCCC>C(Cl)Cl>[Br:1][C:7]1[C:8](=[O:10])[O:9][C:4]([CH3:12])([CH3:3])[O:5][C:6]=1[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
5.38 mL
Type
reactant
Smiles
BrBr
Name
Quantity
14.2 g
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
ether hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide 22 g (99%, >95% pure by NMR) of a pale yellow oil which

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C(OC(OC1C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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